(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes an allyloxybenzylidene group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolotriazole core, followed by the introduction of the allyloxybenzylidene and trimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolotriazole compounds.
Scientific Research Applications
(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Mebendazole Related Compound D: A compound with similar structural features used in medicinal chemistry.
Uniqueness
(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H21N3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H21N3O5S/c1-5-10-31-16-8-6-14(7-9-16)11-19-22(27)26-23(32-19)24-21(25-26)15-12-17(28-2)20(30-4)18(13-15)29-3/h5-9,11-13H,1,10H2,2-4H3/b19-11- |
InChI Key |
JLDWXEPJVARNBB-ODLFYWEKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=N2 |
Origin of Product |
United States |
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